Cas no 58957-92-9 (Idarubicin)

Idarubicin structure
Idarubicin structure
상품 이름:Idarubicin
CAS 번호:58957-92-9
MF:C26H27NO9
메가와트:497.49388
MDL:MFCD00897212
CID:57346
PubChem ID:42890

Idarubicin 화학적 및 물리적 성질

이름 및 식별자

    • Idarubicin
    • (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
    • 4-demethoxydaunomycin
    • 4-Demethoxydaunorubicin
    • 5,12-naphthacenedione
    • Idamycin
    • Idarubicina
    • Idarubicine
    • Idarubicine [INN-French]
    • Idarubicinum
    • Idarubicinum [INN-Latin]
    • 5,12-Naphthacenedione,9-acetyl-7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxy-,(7S-cis)-
    • 1-Demethoxydaunorubicin
    • 4-DMD
    • Demethoxydaunorubicin
    • SR-01000075934
    • IDARUBICIN [WHO-DD]
    • SMR000466355
    • (7S,9S)-7-[(2R,4S,5S,6S)-4-azanyl-6-methyl-5-oxidanyl-oxan-2-yl]oxy-9-ethanoyl-6,9,11-tris(oxidanyl)-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
    • (7S,9S)-9-Acetyl-7-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,9,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
    • BCP9000773
    • 4-Desmethoxydaunorubicin
    • (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
    • Daunomycin, 4-demethoxy-
    • NCGC00093976-03
    • AB00698511-08
    • SDCCGSBI-0050582.P002
    • HY-17381A
    • SR-01000075934-1
    • 4-DEMETHOXY-DAUNORUBICIN
    • NCGC00093976-02
    • DTXSID7023142
    • Tox21_500600
    • IDARUBICIN [VANDF]
    • AKOS015895563
    • 5,12-Naphthacenedione, 9-acetyl-7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,9,11-trihydroxy-, (7S-cis)-
    • UNII-ZRP63D75JW
    • MLS001401448
    • Lopac0_000600
    • NSC256439
    • Idarubicinum (INN-Latin)
    • DTXCID503142
    • (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
    • 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-9-acetyl-7-((3-amino-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl)oxy)-6,9,11-trihydroxy-, (7S-cis)-
    • AB00698511-09
    • NCGC00093976-18
    • A935911
    • (1S,3S)-3-ACETYL-1,2,3,4,6,11-HEXAHYDRO-3,5,12-TRIHYDROXY-6,11-DIOXO-1-NAPHTHACENYL 3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSIDE
    • 58957-92-9
    • (1S,3S)-3-Acetyl-1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-6,11-dioxo-1-naphthacenyl-3-amino-2,3,6-trideoxy-alpha-L-hexopyranoside
    • GTPL7083
    • (7S,9S)-7-[(2R,4S,5S,6S)-4-azanyl-6-methyl-5-oxidanyl-oxan-2-yl]oxy-9-ethanoyl-6,9,11-tris(oxidanyl)-8,10-dihydro-7H-tetracene-5,12-dione
    • AB00698511_11
    • Idarubicine (INN-French)
    • (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-quinone;hydrochloride
    • L01DB06
    • EN300-7479233
    • DB01177
    • CS-0007534
    • (7S,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
    • Idarubicin, United States Pharmacopeia (USP) Reference Standard
    • D08062
    • A832088
    • AB00698511-06
    • Zavedos (TN)
    • XDXDZDZNSLXDNA-TZNDIEGXSA-N
    • EU-0100600
    • HMS2089D05
    • NCGC00261285-01
    • (7S,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
    • IDARUBICIN [MI]
    • BCPP000207
    • NCGC00093976-01
    • NCGC00093976-05
    • BRD-K69650333-001-01-1
    • Idarubicin (INN)
    • CHEMBL1117
    • 5,12-NAPHTHACENEDIONE, 9-ACETYL-7-((3-AMINO-2,3,6-TRIDEOXY-alpha-L-LYXO-HEXOPYRANOSYL)OXY)-7,8,9,10-TETRAHYDRO-6,9,11-TRIHYDROXY-, (7S,9S)-
    • AC-9384
    • Idarubicina [INN-Spanish]
    • NSC 256439
    • (1S,3S)-3-ACETYL-1,2,3,4,6,11-HEXAHYDRO-3,5,12-TRIHYDROXY-6,11-DIOXO-1-NAPHTHACENYL 3-AMINO-2,3,6-TRIDEOXY-alpha-L-LYXO-HEXOPYRANOSIDE
    • cid_636362
    • ZRP63D75JW
    • (7S,9S)-9-acetyl-7-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,9,11-trihydroxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione
    • (7S,9S)-9-acetyl-7-((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-6,9,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
    • DM5
    • 4 Desmethoxydaunorubicin
    • (1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydronaphthacen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
    • Idarubicin [INN:BAN]
    • Q1063862
    • Idarubicin hydrochloride, solid
    • CCG-204689
    • CCRIS 5083
    • BRD-K69650333-001-02-9
    • CHEBI:42068
    • NCGC00093976-04
    • 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-9-acetyl-7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,9,11-trihydroxy-, (7S-cis)-
    • HMS3261H22
    • 4 Demethoxydaunorubicin
    • Idarubicina (INN-Spanish)
    • 5,12-NAPHTHACENEDIONE, 9-ACETYL-7-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-7,8,9,10-TETRAHYDRO-6,9,11-TRIHYDROXY-, (7S,9S)-
    • 4-DMDR
    • (7S-cis)-9-Acetyl-7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,9,11-trihydroxy-5,12-naphthacenedione
    • (1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
    • Idarubicinhydrochloride
    • BDBM58490
    • I 1656
    • LP00600
    • AB00698511-10
    • KBioSS_002388
    • BRD-K69650333-003-14-0
    • SCHEMBL3750
    • IDARUBICIN [INN]
    • NCGC00093976-12
    • 5,12-Naphthacenedione,9-acetyl-7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxy-, (7S,9S)-
    • BRD-K69650333-003-13-2
    • Idarubicin?
    • MDL: MFCD00897212
    • 인치: InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1
    • InChIKey: XDXDZDZNSLXDNA-TZNDIEGXSA-N
    • 미소: C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C(C4=C(C(=O)C5=CC=CC=C5C4=O)C(=C32)O)O)(C(=O)C)O)N)O

계산된 속성

  • 정밀분자량: 497.16900
  • 동위원소 질량: 497.168581
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 5
  • 수소 결합 수용체 수량: 10
  • 중원자 수량: 36
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 912
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 6
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 토폴로지 분자 극성 표면적: 177
  • 상호 변형 이기종 수량: 54
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

실험적 성질

  • 색과 성상: No data avaiable
  • 밀도: 1.3477 (rough estimate)
  • 융해점: No data available
  • 비등점: 725.435℃ at 760 mmHg
  • 플래시 포인트: 392.5±32.9 °C
  • 굴절률: 1.6000 (estimate)
  • PSA: 176.61000
  • LogP: 1.72060
  • 증기압: No data available

Idarubicin 보안 정보

Idarubicin 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
eNovation Chemicals LLC
Y0974159-1g
Idarubicin HCl
58957-92-9 98%
1g
$3840 2023-09-03
Enamine
EN300-7479233-0.05g
(7S,9S)-9-acetyl-7-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,9,11-trihydroxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione
58957-92-9
0.05g
$2755.0 2023-06-01
A2B Chem LLC
AI53182-100mg
Idarubicin
58957-92-9
100mg
$1227.00 2024-04-19
eNovation Chemicals LLC
Y0974159-1g
Idarubicin HCl
58957-92-9 98%
1g
$3840 2025-02-28
A2B Chem LLC
AI53182-50mg
Idarubicin
58957-92-9
50mg
$756.00 2024-04-19
eNovation Chemicals LLC
Y0974159-1g
Idarubicin HCl
58957-92-9 98%
1g
$3840 2025-02-22
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I856240-100mg
Idarubicin
58957-92-9 98%
100mg
¥7,200.00 2022-01-10

Idarubicin 관련 문헌

추천 기사

추천 공급업체
Shandong Feiyang Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Feiyang Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hebei Ganmiao New material Technology Co., LTD
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Jincang Pharmaceutical (Shanghai) Co., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.